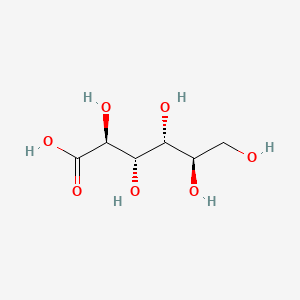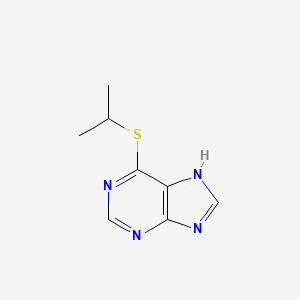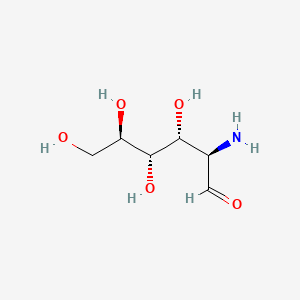
(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aldehydo-D-glucosamine is the open-chain form of D-glucosamine. It derives from an aldehydo-D-glucose.
Applications De Recherche Scientifique
Synthesis of Amino Acids and Peptides
- A study by Marin et al. (2002) demonstrates the use of related compounds in synthesizing amino acids like (2S,5R)-5-hydroxylysine, a component of collagen proteins (Marin, Didierjean, Aubry, Briand, & Guichard, 2002).
- Jeon et al. (2006) explored the stereoselective synthesis of protected derivatives of similar amino acids, highlighting their role in biologically active marine peptides (Jeon, Hong, Oh, & Kim, 2006).
Biochemical Studies and Pharmacological Potential
- Gong et al. (2012) investigated the solubilities of various saccharides, including compounds structurally similar to (2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal, which is crucial in understanding their biochemical properties (Gong, Wang, Zhang, & Qu, 2012).
- Andrés et al. (2003) conducted research on the diastereoselective synthesis of enantiopure amino acids, which are key components in pharmaceutical developments (Andrés, Muñoz, Pedrosa, & Pérez-Encabo, 2003).
Synthesis of Cyclic Depsipeptides and Marine Cyanobacteria Compounds
- Luesch et al. (2002) isolated new beta-amino acid-containing cyclic depsipeptides from marine cyanobacteria, which have potential applications in drug discovery (Luesch, Williams, Yoshida, Moore, & Paul, 2002).
- Tokairin et al. (2014) synthesized an orthogonally protected derivative of an amino acid, showing its utility in creating anti-HIV agents (Tokairin, Maita, Takeda, & Konno, 2014).
Novel Antioxidant Agents
- Manfredini et al. (2000) designed molecular combinations of two antioxidants, including a structure similar to the subject compound, for potential therapeutic agents against free radical damage (Manfredini, Vertuani, Manfredi, Rossoni, Calviello, & Palozza, 2000).
Other Applications in Chemical Synthesis
- Hatanaka et al. (1999) isolated and characterized similar amino acids from fungi, contributing to the understanding of fungal biochemistry (Hatanaka, Niimura, Takishima, & Sugiyama, 1999).
- Thaisrivongs et al. (1987) discussed the synthesis of angiotensinogen transition-state analogues containing a structurally related acid, which are potent inhibitors of human plasma renin, important for hypertension treatment (Thaisrivongs, Pals, Kroll, Turner, & Han, 1987).
Propriétés
Nom du produit |
(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal |
|---|---|
Formule moléculaire |
C6H13NO5 |
Poids moléculaire |
179.17 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C6H13NO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2,7H2/t3-,4+,5+,6+/m0/s1 |
Clé InChI |
FZHXIRIBWMQPQF-SLPGGIOYSA-N |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O |
SMILES canonique |
C(C(C(C(C(C=O)N)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



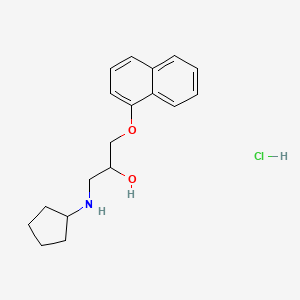
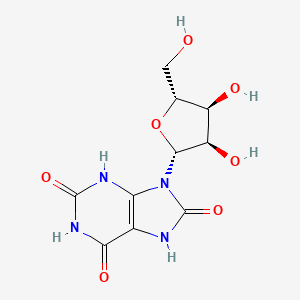
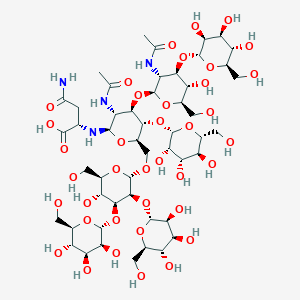
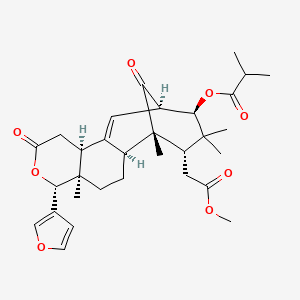
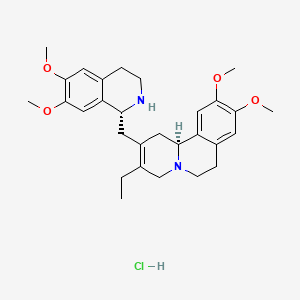
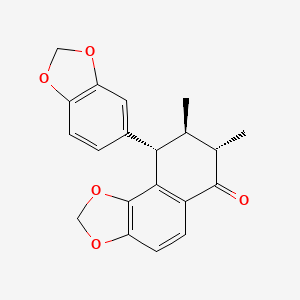
![1-[[1-[(3-Chlorophenyl)methyl]-2-oxo-3-indolylidene]amino]-3-(2-fluorophenyl)thiourea](/img/structure/B1229941.png)
![2-(4-Tert-butylphenyl)sulfinyl-4,6-dimethyl-3-thieno[2,3-b]pyridinamine](/img/structure/B1229942.png)
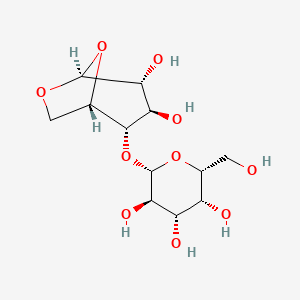
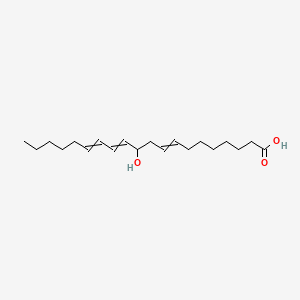
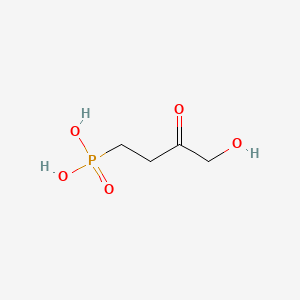
![N-[2-[4-(3-chlorophenyl)-1-piperazinyl]ethyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B1229950.png)
